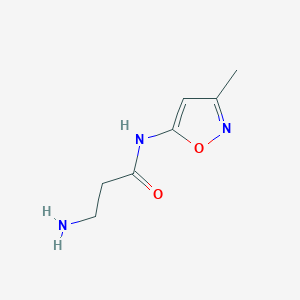

3-amino-N-(3-methylisoxazol-5-yl)propanamide

Description

Properties

IUPAC Name |

3-amino-N-(3-methyl-1,2-oxazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-4-7(12-10-5)9-6(11)2-3-8/h4H,2-3,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYBSGHHXQKQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methylisoxazol-5-yl)propanamide typically involves the reaction of 3-amino-5-methylisoxazole with a suitable acylating agent. One common method is the reaction of 3-amino-5-methylisoxazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-methylisoxazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides and esters.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

Research has indicated that derivatives of propanamide compounds exhibit anti-inflammatory effects. For instance, studies have shown that compounds similar to 3-amino-N-(3-methylisoxazol-5-yl)propanamide can inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. In particular, conjugates formed with sulfonamides have demonstrated potent anti-inflammatory activity, suggesting that this compound could be explored for similar therapeutic effects .

1.2 Urease Inhibition

The compound has been investigated for its urease inhibitory properties, which are crucial in treating conditions like urease-associated infections and kidney stones. Urease inhibitors are valuable in pharmaceutical formulations aimed at reducing urease activity in the human body, thereby mitigating related health issues .

Biological Research Applications

2.1 Molecular Docking Studies

In silico studies involving molecular docking have been conducted to assess the interaction of this compound with various biological targets. These studies help predict the binding affinity and stability of the compound with enzymes such as COX-2 and urease, providing insights into its potential efficacy as a drug candidate .

2.2 Signal Transduction Pathways

The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly through modulation of protein kinases. The inhibition of specific kinases can lead to significant therapeutic outcomes in cancer treatment, making it a candidate for further exploration in oncology research .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methylisoxazol-5-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Heterocyclic Variations

The compound’s key structural elements include:

- Propanamide chain : Provides flexibility and hydrogen-bonding capacity.

- 3-Methylisoxazole : A five-membered heterocycle with oxygen and nitrogen atoms, influencing electronic density and steric effects.

Comparisons with analogs :

| Compound Name | Heterocycle Type | Substituents/Modifications | Key Structural Differences |

|---|---|---|---|

| 3-Amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride | 1,2,4-Oxadiazole | Ethyl linker, oxadiazole ring | Oxadiazole vs. isoxazole; shorter chain |

| 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-triazol-3-yl)propanamide | Oxadiazole, Triazole | Indole, isopropyl-triazole | Multi-heterocyclic system; bulky groups |

| 3-({5-[(2-Amino-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamide | Thiazole, Oxadiazole | Sulfanyl bridge, thiazole, phenyl | Sulfur-containing groups; aromaticity |

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves water solubility, a feature shared with the oxadiazole analog in .

- Lipophilicity : The 3-methylisoxazole ring may confer moderate lipophilicity, whereas the indole-triazole analog () exhibits higher hydrophobicity due to aromatic indole and isopropyl groups .

Biological Activity

3-amino-N-(3-methylisoxazol-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 1352505-84-0

- Molecular Weight : 166.18 g/mol

The presence of the isoxazole ring contributes to its unique properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Protein-Ligand Interactions : It can form stable complexes with proteins, influencing their function and stability.

These interactions can modulate cellular pathways related to DNA replication, protein synthesis, and metabolic processes, which are crucial in cancer progression and inflammation.

Antitumor Activity

Research indicates that derivatives of isoxazole, including this compound, demonstrate significant antitumor properties. For instance:

- In vitro Studies : The compound has shown potential in inhibiting tumor growth in various cancer cell lines. For example, studies have reported IC values indicating cytotoxicity against leukemia and colon cancer cell lines.

These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation.

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties:

- Mechanism : The compound may inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation.

This competitive inhibition highlights its potential as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A recent study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, on different cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways ( ). -

Inflammation Model :

In a model of induced edema, the compound exhibited a notable reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin. This suggests its potential utility in treating inflammatory conditions ( ).

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 3-amino-N-(3-methylisoxazol-5-yl)propanamide in laboratory settings?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, which mandate rigorous training in hazard communication (e.g., Safety Data Sheet review) and emergency procedures. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods for synthesis or handling. Implement exposure monitoring using air-sampling techniques aligned with EN 14042 guidelines. For advanced labs, ensure compliance with safety regulations requiring 100% proficiency in safety exams before experimental work .

Q. Which analytical techniques are recommended for characterizing the structural purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and amide bond integrity.

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to quantify purity ≥95%.

- X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyzing diffraction patterns .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Factor Selection : Prioritize variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).

- Design Matrix : Implement a 2 factorial design to assess main effects and interactions. For example, a 2 design reduces trials from 27 to 8 while capturing nonlinear relationships.

- Response Surface Methodology (RSM) : Refine optimal conditions using Central Composite Design (CCD) to maximize yield and minimize byproducts .

Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR shifts) be resolved for this compound?

- Methodological Answer :

- Variable-Temperature NMR : Probe dynamic tautomerism by acquiring spectra at 25–100°C. For example, shifts in NH protons may indicate equilibrium between keto-enol forms.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data.

- Isotopic Labeling : Introduce -labels to track amide bond stability under reaction conditions .

Q. What reactor design principles are critical for scaling up the synthesis of this compound?

- Methodological Answer :

- Reactor Type : Use continuous-flow reactors for exothermic amidation steps to enhance heat dissipation and reduce side reactions.

- Separation Integration : Couple membrane separation (e.g., nanofiltration) to isolate intermediates in real-time, minimizing purification steps.

- Process Simulation : Model mass transfer and kinetics using Aspen Plus® or COMSOL® to predict bottlenecks (e.g., agitation efficiency in slurry systems) .

Q. How can computational methods elucidate the reaction mechanism of this compound’s formation?

- Methodological Answer :

- Quantum Chemical Calculations : Apply Gaussian® or ORCA® to map potential energy surfaces for key steps (e.g., nucleophilic acyl substitution).

- Transition State Analysis : Identify rate-limiting steps using Intrinsic Reaction Coordinate (IRC) calculations.

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., DABCO vs. DMAP) and solvent systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.